Acetamide,2-(diethylamino)-N-hydroxy-

Description

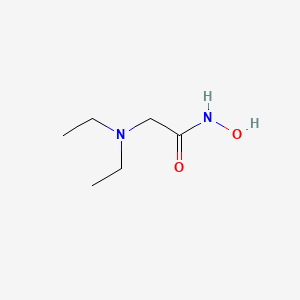

Chemical Name: 2-(Diethylamino)-N-(2,6-dimethylphenyl)-N-hydroxyacetamide Molecular Formula: C₁₄H₂₂N₂O₂ Molecular Weight: 250.34 g/mol Key Structural Features:

- A diethylamino (-N(C₂H₅)₂) group at the α-position of the acetamide backbone.

- An N-hydroxy (-NHOH) group attached to the amide nitrogen.

- A 2,6-dimethylphenyl substituent on the acetamide nitrogen, contributing steric bulk and lipophilicity .

This compound is distinguished by its dual functionalization: the electron-donating diethylamino group and the redox-active N-hydroxy moiety.

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-(diethylamino)-N-hydroxyacetamide |

InChI |

InChI=1S/C6H14N2O2/c1-3-8(4-2)5-6(9)7-10/h10H,3-5H2,1-2H3,(H,7,9) |

InChI Key |

CHIGXTOGRWRITP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs and Key Differences

The following compounds share structural motifs with Acetamide,2-(diethylamino)-N-hydroxy- but differ in substituents or functional groups:

2.2. Functional Group Impact on Properties

- N-Hydroxy Group: Introduces hydrogen-bonding capacity (polar surface area ~25.85 Ų in the target compound vs. ~23.55 Ų in non-hydroxy analogs ), enhancing solubility in aqueous media and reactivity in redox reactions .

- Diethylamino Group: Increases basicity (pKa ~8–10) and solubility in organic solvents. In the target compound, this group may stabilize metal complexes .

- Steric Effects : The 2,6-dimethylphenyl group in the target compound reduces conformational flexibility, possibly limiting metabolic degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetamide,2-(diethylamino)-N-hydroxy-?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting diethylamine with a hydroxyl-substituted acyl chloride under anhydrous conditions (e.g., in dichloromethane) at 0–5°C yields the target compound. Catalysts like triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

- Key Reaction :

Diethylamine + Hydroxy-substituted acyl chloride → Acetamide,2-(diethylamino)-N-hydroxy- + HCl

Q. How is the structural integrity of Acetamide,2-(diethylamino)-N-hydroxy- confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify the diethylamino group (δ ~1.0–1.5 ppm for CH, δ ~3.2–3.5 ppm for CH) and hydroxylamine moiety (δ ~8.5–9.5 ppm for -NH-OH) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., calculated m/z 234.34 for CHNO) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (-NH-OH) .

Q. What are the primary pharmacological mechanisms explored for this compound?

- Methodological Answer : Studies focus on sodium channel inhibition, mimicking lidocaine derivatives. In vitro electrophysiology (patch-clamp assays on neuronal cells) evaluates blockage of voltage-gated Na channels. IC values are determined using dose-response curves .

Advanced Research Questions

Q. How can researchers address low yields during the synthesis of Acetamide,2-(diethylamino)-N-hydroxy-?

- Methodological Answer : Low yields (~30–40%) may arise from competing side reactions (e.g., over-oxidation of hydroxylamine). Mitigation strategies include:

- Temperature Control : Maintain reaction at ≤5°C to suppress byproduct formation .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Protecting Groups : Temporarily protect the hydroxylamine moiety with tert-butyldimethylsilyl (TBS) groups, followed by deprotection with TBAF .

Q. How to resolve contradictions in reported sodium channel binding affinity?

- Methodological Answer : Discrepancies in IC values (e.g., 10 µM vs. 50 µM) may stem from assay variability. Standardize protocols:

- Cell Line Consistency : Use the same cell type (e.g., HEK293 expressing Nav1.7).

- Buffer Composition : Control pH (7.4) and ion concentrations (e.g., 140 mM NaCl).

- Blinding : Implement blinded data analysis to reduce bias .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile/water (70:30, 0.1% TFA). For trace analysis, LC-MS/MS (MRM mode) provides higher sensitivity (LOQ ~1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.